N-benzyl-N-methyl-1-(3-methylbenzyl)piperidine-3-carboxamide
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Overview
Description
N-benzyl-N-methyl-1-(3-methylbenzyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring substituted with benzyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-(3-methylbenzyl)piperidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of N-benzyl-N-methylamine, which is then reacted with 3-methylbenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-1-(3-methylbenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-benzyl-N-methyl-1-(3-methylbenzyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of dyes, catalysts, and other chemical products.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-(3-methylbenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
N-methylbenzylamine: A simpler compound with similar structural features but lacking the piperidine ring.
N-benzyl-N-methylamine: Another related compound with a different substitution pattern on the nitrogen atom.
Uniqueness
N-benzyl-N-methyl-1-(3-methylbenzyl)piperidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to its simpler analogs .
Properties
Molecular Formula |
C22H28N2O |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H28N2O/c1-18-8-6-11-20(14-18)16-24-13-7-12-21(17-24)22(25)23(2)15-19-9-4-3-5-10-19/h3-6,8-11,14,21H,7,12-13,15-17H2,1-2H3 |
InChI Key |
BHFFVIJFOUAVQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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